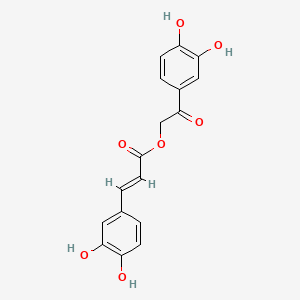
Petasiphenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3, 4-Dihydroxyphenacyl caffeate, also known as petasiphenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 3, 4-Dihydroxyphenacyl caffeate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dihydroxyphenacyl caffeate is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 4-dihydroxyphenacyl caffeate can be found in green vegetables. This makes 3, 4-dihydroxyphenacyl caffeate a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antiangiogenic Properties
Petasiphenol has also been recognized for its potent antiangiogenic properties. In various in vitro assays, it demonstrated significant suppressive effects on human umbilical vein endothelial cell (HUVEC) proliferation, tube formation, and chemotaxis in a dose-dependent manner. Remarkably, petasiphenol does not affect 72 kDa matrix metalloprotease activity at effective concentrations. Furthermore, it also showed inhibitory effects on microvessel outgrowth in ex vivo angiogenesis assays, indicating its potential as a therapeutic agent for preventing tumor growth (Matsubara et al., 2004).
Anti-Chronic Inflammatory Effects
Further research has highlighted petasiphenol's role as a selective inhibitor of DNA polymerase λ (pol λ), with a similar structural profile to curcumin, known for its anti-chronic inflammatory properties. While both compounds effectively inhibit pol λ, they exhibit distinct functional differences in influencing the growth of cancer cells and their cell cycle phases. Intriguingly, petasiphenol also displays anti-inflammatory effects in mice models, suggesting its potential in exploring the molecular mechanisms of inflammation (Mizushina et al., 2003).
Eigenschaften
CAS-Nummer |
162616-81-1 |
|---|---|
Produktname |
Petasiphenone |
Molekularformel |
C17H14O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
[2-(3,4-dihydroxyphenyl)-2-oxoethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H14O7/c18-12-4-1-10(7-14(12)20)2-6-17(23)24-9-16(22)11-3-5-13(19)15(21)8-11/h1-8,18-21H,9H2/b6-2+ |
InChI-Schlüssel |
DPMVCMFEBYVTFB-QHHAFSJGSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(=O)C2=CC(=C(C=C2)O)O)O)O |
melting_point |
236-238°C |
Andere CAS-Nummern |
162616-81-1 |
Physikalische Beschreibung |
Solid |
Synonyme |
3,4-dihydroxyphenacyl caffeate phenylpropanoid ester petasiphenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



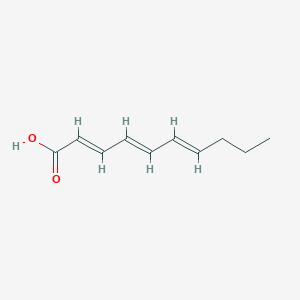
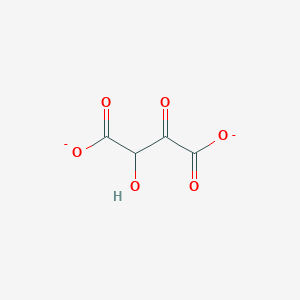
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
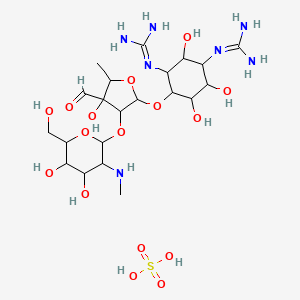
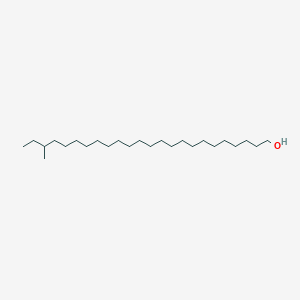
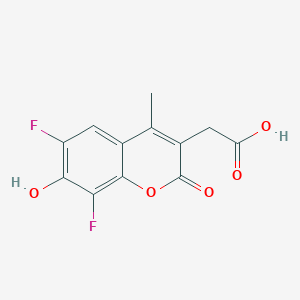
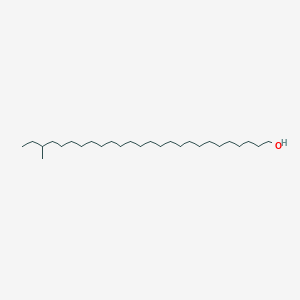
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)
![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)
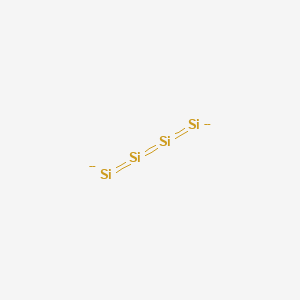
![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)
